molecular formula C17H23NO B303318 N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

Cat. No. B303318
M. Wt: 257.37 g/mol
InChI Key: UYWLHAPTZKHACA-WXPVAWKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A compound similar to the specified chemical, N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16] heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, was synthesized and characterized using spectroscopy, microanalysis, and single crystal X-ray diffractometry. This study provides insights into the synthesis methods of complex benzamide derivatives (Odame, Hosten, & Tshentu, 2020).

  • Computational Studies : Computational studies were used to compare the experimental bond lengths and bond angles of the synthesized compound, highlighting the importance of theoretical models in understanding the properties of such chemicals (Odame, Hosten, & Tshentu, 2020).

Applications in Biological Systems

  • Antimicrobial Activity : Studies on similar compounds, like L-bornyl benzoate derivatives, have shown antimicrobial activity against pathogens like Trypanosoma cruzi. This indicates potential applications of similar benzamide compounds in developing chemotherapeutic agents (Corrêa et al., 2012).

Material Science and Engineering

  • Photosensitive Polyimides : Research on photosensitive polyimides, utilizing compounds like bicyclo[2.2.1]heptane-2-methanecarboxylic derivatives, has shown promising results. These compounds have potential applications in the development of new materials with specific optical properties (Watanabe et al., 2002).

  • Catalytic Applications : Amino alcohols derived from camphor, which include structures similar to the specified compound, have been studied for their use as ligands in catalytic processes. Such compounds demonstrate potential in enantioselective synthesis, which is crucial in pharmaceutical manufacturing (Olubanwo et al., 2018).

properties

Product Name

N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-[(2S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

InChI

InChI=1S/C17H23NO/c1-11-14-9-13(17(14,2)3)10-15(11)18-16(19)12-7-5-4-6-8-12/h4-8,11,13-15H,9-10H2,1-3H3,(H,18,19)/t11-,13?,14?,15?/m0/s1

InChI Key

UYWLHAPTZKHACA-WXPVAWKNSA-N

Isomeric SMILES

C[C@H]1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

SMILES

CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

solubility

6.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.